molecular formula C17H16O2 B578277 (1'S,12'S)-spiro[1,3-dioxolane-2,13'-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene] CAS No. 171-00-6

(1'S,12'S)-spiro[1,3-dioxolane-2,13'-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene]

Cat. No.: B578277
CAS No.: 171-00-6
M. Wt: 252.31 g/mol
InChI Key: WONUYULYMDCCPH-UHFFFAOYSA-N
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Description

(1’S,12’S)-spiro[1,3-dioxolane-2,13’-tetracyclo[102101,903,8]pentadeca-2,4,6,8,10-pentaene] is a complex organic compound characterized by its spiro structure, which includes a 1,3-dioxolane ring fused to a tetracyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’S,12’S)-spiro[1,3-dioxolane-2,13’-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene] typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps may include:

  • Formation of the 1,3-dioxolane ring through a condensation reaction between a diol and an aldehyde or ketone.
  • Construction of the tetracyclic system via cyclization reactions, which may involve the use of catalysts and specific reaction conditions such as temperature and pressure control.

Industrial Production Methods

Industrial production of this compound, if applicable, would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1’S,12’S)-spiro[1,3-dioxolane-2,13’-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene] can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst or reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas with a catalyst, lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1’S,12’S)-spiro[1,3-dioxolane-2,13’-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene] may be used as a building block for the synthesis of more complex molecules or as a model compound for studying spirocyclic systems.

Biology

Medicine

In medicine, the compound could be explored for its pharmacological properties, including potential therapeutic effects or as a precursor for drug development.

Industry

Industrial applications may include the use of the compound in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism by which (1’S,12’S)-spiro[1,3-dioxolane-2,13’-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene] exerts its effects would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Spiro[1,3-dioxolane-2,4’-bicyclo[3.3.1]nonane]: Another spirocyclic compound with a different ring system.

    Spiro[1,3-dioxolane-2,5’-oxazolidine]: A spiro compound with an oxazolidine ring.

    Spiro[1,3-dioxolane-2,6’-tetrahydropyran]: A spiro compound with a tetrahydropyran ring.

Uniqueness

(1’S,12’S)-spiro[1,3-dioxolane-2,13’-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene] is unique due to its specific combination of a 1,3-dioxolane ring and a tetracyclic system, which may impart distinct chemical and physical properties compared to other spiro compounds.

Properties

CAS No.

171-00-6

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,13'-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene]

InChI

InChI=1S/C17H16O2/c1-2-4-14-12(3-1)9-16-10-13(5-6-15(14)16)17(11-16)18-7-8-19-17/h1-6,9,13H,7-8,10-11H2

InChI Key

WONUYULYMDCCPH-UHFFFAOYSA-N

SMILES

C1COC2(O1)CC34CC2C=CC3=C5C=CC=CC5=C4

Canonical SMILES

C1COC2(O1)CC34CC2C=CC3=C5C=CC=CC5=C4

Origin of Product

United States

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